Azithromycin (AZM), a macrolide antibiotic, is known for its broad-spectrum antimicrobial properties. Beyond its primary role in combating bacterial infections, AZM has garnered attention for its anti-inflammatory and immunomodulatory effects, which have been beneficial in treating various chronic respiratory diseases. The versatility of AZM extends to its potential use in modulating the immune response, influencing the function of different immune cells, and even showing promise in the field of oncology. This comprehensive analysis will delve into the mechanism of action of AZM and its applications across different fields, as evidenced by the studies retrieved.
While the provided papers do not detail the specific synthesis of Azithromycin, paper [] mentions that O-methyl derivatives of Azithromycin, used as intermediates in various syntheses, can be produced through a multi-step process. This process involves the benzylation of Azithromycin followed by O-methylation of specific hydroxyl groups on the molecule. The resulting intermediates are then separated and purified using column chromatography techniques.
Azithromycin possesses a 15-membered lactone ring, differentiating it from 14-membered macrolides like erythromycin. [, ] Its molecular formula is C38H72N2O12, and its molecular weight is 749.0. [, ] Paper [] describes the crystal structure of 11,12,4-Tri-O-methylazithromycin monohydrate, a derivative of Azithromycin. The analysis reveals that the aglycone ring in this derivative adopts a "folded-out" conformation, similar to Azithromycin itself. The α-l-cladinose and β-d-desosamine sugar moieties within the structure are found in the anticipated chair conformation. Importantly, the study highlights an intramolecular hydrogen bond between a methylated nitrogen atom (N9a) and a hydroxyl oxygen atom (O61), a characteristic feature observed in Azithromycin and its analogs.
Paper [] investigates the synthesis and characterization of Azithromycin derivatives reacted with various non-steroidal anti-inflammatory drugs (NSAIDs). The study indicates that these reactions primarily target the amino, hydroxyl, or keto groups present in Azithromycin's structure. These modifications aim to explore potential synergistic effects or enhanced pharmacological properties compared to the parent Azithromycin molecule.
AZM operates primarily by inhibiting bacterial protein synthesis, which is a well-established mechanism3. However, its role extends beyond this antimicrobial action. It has been shown to modulate the lung microbiome and metabolome, affecting anti-inflammatory bacterial metabolites, which may contribute to its therapeutic effects in diseases like COPD1. In the context of viral infections, AZM has been reported to upregulate the expression of host type I and III interferons and their downstream genes in response to Zika virus infection, suggesting an antiviral capacity2. Furthermore, AZM can influence the immune system by inhibiting the activator protein-1 (AP-1) in lipopolysaccharide-induced pulmonary neutrophilia, thereby reducing inflammation5. It also modulates the function of dendritic cells and CD4+ T cells, down-regulating the expression of co-stimulatory molecules and cytokine production, which could be beneficial in inflammatory disorders7. Additionally, AZM has been found to target the mTOR pathway in T cells, which may explain its effectiveness in treating diffuse panbronchiolitis10.
In pulmonary diseases, AZM has shown to reduce pulmonary inflammation and exacerbations in patients with emphysema, a form of COPD. The treatment with AZM led to reduced levels of inflammatory cytokines in the airways and increased anti-inflammatory bacterial metabolites1. It also exhibits immunomodulatory effects in chronic inflammatory disorders like diffuse panbronchiolitis, post-transplant bronchiolitis, and non-eosinophilic asthma4.
AZM has demonstrated effectiveness against Zika virus infection by targeting a late stage in the viral life cycle and enhancing the host's antiviral response2. This suggests a potential role for AZM as a broad antiviral agent.
In the field of oncology, AZM has been reported to enhance the anticancer activity of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) by inhibiting autophagy and up-regulating death receptors in colon cancer cells6. This indicates a synergistic effect that could be exploited in cancer therapy.
AZM modulates the immune response by affecting dendritic cells and T cells, which could be advantageous in preventing graft-versus-host disease in stem cell transplantation and other inflammatory disorders7. It also impacts NK cell function, which could have therapeutic benefits beyond its antimicrobial activity8.
In a cell model mimicking ventilator-induced lung injury, AZM has shown lung barrier protective effects, attenuating the inflammatory response during mechanical stress, which might be protective during mechanical ventilation9.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: